5-bromo-1-(propan-2-yl)-1H-pyrazol-3-amine
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Overview
Description
5-bromo-1-(propan-2-yl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 5-position and an isopropyl group at the 1-position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves the bromination of a suitable pyrazole precursor. One common method is the bromination of 1-(propan-2-yl)-1H-pyrazol-3-amine using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-(propan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated pyrazole derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 5-substituted pyrazole derivatives.
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of hydrogenated pyrazole derivatives.
Scientific Research Applications
5-bromo-1-(propan-2-yl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-bromo-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the isopropyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1-methyl-3-(propan-2-yl)-1H-1,2,4-triazole
- 5-bromo-2-(propan-2-yl)pyrimidine
- 5-bromo-1-(propan-2-yl)-1H-1,2,3-triazole
Uniqueness
5-bromo-1-(propan-2-yl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H10BrN3 |
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Molecular Weight |
204.07 g/mol |
IUPAC Name |
5-bromo-1-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C6H10BrN3/c1-4(2)10-5(7)3-6(8)9-10/h3-4H,1-2H3,(H2,8,9) |
InChI Key |
KBSBBBQDGGPRCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)N)Br |
Origin of Product |
United States |
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